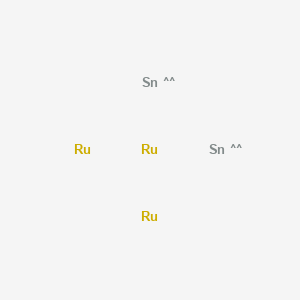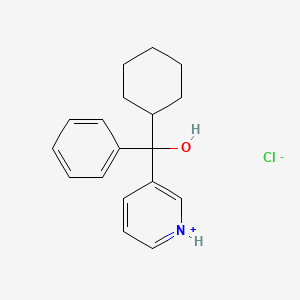
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride: is a chemical compound with a complex structure, featuring a cyclohexyl group, a pyridyl group, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the preparation of the core structure. The cyclohexyl and pyridyl groups are introduced through specific reactions, followed by the addition of the benzyl alcohol moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridyl group to a piperidine ring.
Substitution: The aromatic rings can undergo substitution reactions, introducing different substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol hydrochloride include:
- alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl alcohol
- alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl chloride
- alpha-Cyclohexyl-alpha-(3-pyridyl)benzyl bromide
Uniqueness
What sets this compound apart from these similar compounds is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Propriétés
Numéro CAS |
63990-91-0 |
|---|---|
Formule moléculaire |
C18H22ClNO |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
cyclohexyl-phenyl-pyridin-1-ium-3-ylmethanol;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17;/h1,3-4,7-9,12-14,16,20H,2,5-6,10-11H2;1H |
Clé InChI |
RLADIDBSFKIKLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=C[NH+]=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
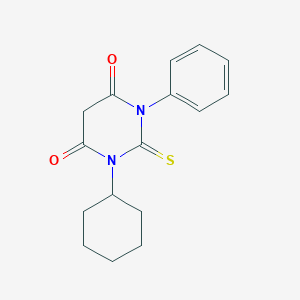


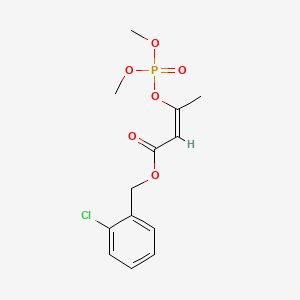

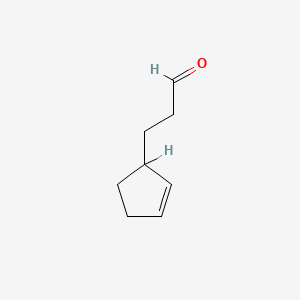
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
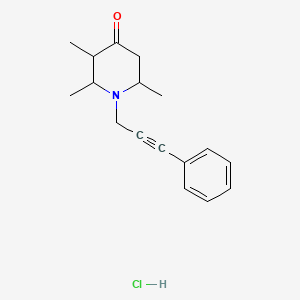

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
